Ethyl(6-chloropyridazin-3-yl)carbamate

Description

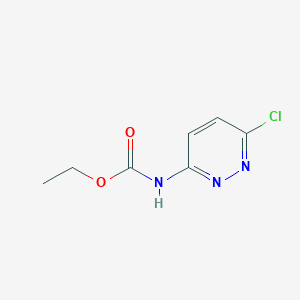

Ethyl(6-chloropyridazin-3-yl)carbamate is a synthetic carbamate derivative featuring a pyridazine ring substituted with a chlorine atom at position 6 and a carbamate group at position 2. Carbamates are known for their diverse applications in pharmaceuticals, agrochemicals, and industrial processes, but their toxicity profiles vary significantly based on substituents and metabolic pathways .

Properties

Molecular Formula |

C7H8ClN3O2 |

|---|---|

Molecular Weight |

201.61 g/mol |

IUPAC Name |

ethyl N-(6-chloropyridazin-3-yl)carbamate |

InChI |

InChI=1S/C7H8ClN3O2/c1-2-13-7(12)9-6-4-3-5(8)10-11-6/h3-4H,2H2,1H3,(H,9,11,12) |

InChI Key |

OGZLAGIZKFPVOQ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)NC1=NN=C(C=C1)Cl |

Origin of Product |

United States |

Preparation Methods

Method Using Ethyl Chloroformate

-

- 6-chloropyridazin-3-amine

- Ethyl chloroformate

- Base (e.g., triethylamine or pyridine)

-

- In a suitable solvent like dichloromethane or tetrahydrofuran, add the base to the solution of 6-chloropyridazin-3-amine.

- Slowly add ethyl chloroformate to the mixture while stirring at a controlled temperature (usually around 0°C to room temperature).

- Stir for several hours to ensure complete reaction.

- Work up the reaction mixture by washing with water and drying over anhydrous sodium sulfate.

- Purify the product using column chromatography or recrystallization.

Alternative Methods

Other methods might involve using different chloroformates or varying the reaction conditions to improve yield or purity. However, detailed literature on these specific variations for this compound is limited.

Synthesis of Starting Materials

Synthesis of 6-Chloropyridazin-3-amine

The synthesis of 6-chloropyridazin-3-amine typically involves the reaction of 3,6-dichloropyridazine with ammonia. This process can be carried out in various solvents like DMF, acetonitrile, or methylene dichloride at temperatures ranging from 30°C to 180°C.

| Solvent | Temperature (°C) | Reaction Time (hours) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| DMF | 100 | 9 | 90.63 | 98.76 |

| Methylene Dichloride | 100 | 9 | 82.60 | 99.07 |

| Acetonitrile | 120 | 7 | 93.79 | - |

Analysis and Purification

After synthesis, this compound can be purified using techniques such as column chromatography or recrystallization. The purity and structure can be confirmed using analytical methods like NMR spectroscopy and mass spectrometry.

Chemical Reactions Analysis

Types of Reactions: Ethyl(6-chloropyridazin-3-yl)carbamate can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom on the pyridazine ring can be substituted with other nucleophiles.

Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and ethanol.

Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, although these are less common.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate hydrolysis.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride may be used.

Major Products:

Substitution Reactions: Products will vary depending on the nucleophile used.

Hydrolysis: The major products are 6-chloropyridazin-3-amine and ethanol.

Scientific Research Applications

Ethyl(6-chloropyridazin-3-yl)carbamate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

Biology: The compound can be used in studies involving enzyme inhibition, particularly those involving carbamate-sensitive enzymes.

Industry: It can be used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl(6-chloropyridazin-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes. The carbamate group can form a covalent bond with the active site of enzymes, leading to inhibition of enzyme activity. This mechanism is similar to that of other carbamate compounds, which are known to inhibit enzymes like acetylcholinesterase.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The compound’s closest analogs include:

It is a known carcinogen (IARC Group 2A) found in alcoholic beverages and fermented foods .

Vinyl carbamate: A desaturated analog of ethyl carbamate, 10–50 times more carcinogenic due to enhanced metabolic activation to reactive epoxides .

Ethyl 6-chloropyridazine-4-carboxylate : Differs in substituent positions (carboxylate at position 4 vs. carbamate at position 3), altering solubility and reactivity .

Ethyl(6-chloro-2-nitro-3-pyridyl)carbamate : Features a nitro group at position 2, which may enhance electrophilic reactivity and mutagenicity .

Table 1: Key Structural and Functional Differences

Toxicity and Metabolic Pathways

- Ethyl carbamate: Metabolized via cytochrome P-450 to vinyl carbamate epoxide, forming DNA adducts. Synergistic effects with ethanol enhance carcinogenicity in alcoholic beverages .

- Vinyl carbamate : Directly mutagenic in Salmonella assays and forms DNA adducts without requiring metabolic activation, explaining its higher potency .

- No direct carcinogenicity data is available, but structural similarity to nitroaromatics (e.g., Ethyl(6-chloro-2-nitro-3-pyridyl)carbamate) suggests possible mutagenic risks .

Table 2: Toxicity Metrics of Selected Carbamates

*Margin of Exposure (MOE) values < 10,000 indicate significant carcinogenic risk .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.